molecular formula C23H17N3OS3 B1672437 Gue1654 CAS No. 397290-30-1

Gue1654

Cat. No.: B1672437
CAS No.: 397290-30-1
M. Wt: 447.6 g/mol
InChI Key: UFOBDFMYJABXGK-UHFFFAOYSA-N
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Description

Gue 1654 is a synthetic organic compound known for its role as a modulator of oxoeicosanoid receptor 1 (OXE-R). It selectively inhibits the G beta gamma signaling pathway upon activation of the G alpha i-beta gamma heterotrimer by OXE-R

Scientific Research Applications

Gue 1654 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the signaling pathways involving oxoeicosanoid receptor 1.

    Biology: Helps in understanding the role of G beta gamma signaling in various biological processes.

    Medicine: Potential therapeutic applications in conditions involving dysregulated G beta gamma signaling.

    Industry: Used in the development of new drugs and therapeutic agents.

Safety and Hazards

Gue1654 is classified as having acute oral toxicity (Category 4, H302) and poses a long-term (chronic) aquatic hazard (Category 4, H413) . It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . In case of ingestion, it is advised to rinse the mouth and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gue 1654 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of Gue 1654 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Gue 1654 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS3/c1-28-23-25-17-13-12-16-19(20(17)30-23)29-22(24-16)26-21(27)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOBDFMYJABXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397290-30-1
Record name 397290-30-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Gue1654 interact with its target, the 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid receptor (OXE-R), and what are the downstream effects of this interaction?

A1: this compound acts as a biased antagonist of OXE-R. [, ] Instead of completely blocking the receptor, it selectively inhibits specific signaling pathways. While traditional OXE-R antagonists block both Gαi and Gβγ signaling, this compound specifically prevents Gβγ signaling without affecting Gαi-related pathways. [, ] This selective inhibition leads to the blockage of β-arrestin2 recruitment, a key step in OXE-R activation. [] Consequently, various 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE)-triggered functions in leukocytes are inhibited, including:

  • Reduced ERK1/2 phosphorylation in eosinophils and neutrophils []
  • Suppression of CD11b/CD18 integrin activation []
  • Inhibition of oxidative burst []
  • Prevention of actin polymerization []
  • Disruption of leukocyte interaction with endothelial cells []
  • Blockage of 5-oxo-ETE-induced Ca2+ flux and chemotaxis in monocytes []

Q2: What is the impact of this compound on leukocyte activation and its potential implications for treating inflammatory diseases?

A2: this compound effectively inhibits the activation of key leukocytes involved in inflammation: neutrophils, eosinophils, and monocytes. [] By preventing 5-oxo-ETE-mediated activation of these cells, this compound disrupts crucial inflammatory processes. This suggests its potential as a therapeutic agent for inflammatory diseases characterized by excessive or dysregulated leukocyte activity, such as acute lung injury. []

Q3: Can you elaborate on the research demonstrating this compound's protective effects in a model of acute lung injury?

A3: A study utilized an in vitro model to investigate the impact of red blood cell-derived lipids, specifically 5-oxo-ETE and 5(S)-hydroxy6,8,11,14-eicosatetraenoic acid (5-HETE), on lung epithelial and endothelial cells. [] These lipids, known to be elevated in conditions like transfusion-related acute lung injury (TRALI), induced cytotoxicity, apoptosis, and inflammation in the lung cells. Treatment with this compound effectively inhibited these detrimental effects, highlighting its potential to protect lung tissues from injury mediated by these specific lipids. []

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